molecular formula C8H11BrN2 B1424031 N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine CAS No. 1220036-82-7

N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine

Cat. No. B1424031
M. Wt: 215.09 g/mol
InChI Key: CTGSOUMQRZODES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine, also known as 5-bromo-4-methyl-2-pyridin-2-ylethylamine, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both water and ethanol. It has a molecular weight of 247.11 g/mol and a melting point of 209-211 °C. It has a wide range of potential scientific applications due to its unique structure, including as an intermediate in the synthesis of other compounds and as a probe for studying the structure and function of proteins.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 5-Substituted 5-Hydroxy-2-pyrrolidones : This research describes the synthesis of urinary metabolites of the dopamine D-2 antagonist remoxipride. It involves a common intermediate, 5-benzamido-4-oxopentanoic acid, which allows for conversion into metabolites (Gawell et al., 1989).

  • Synthesis of Sigma Ligand Derivatives : The paper discusses the synthesis of various iodophenyl derivatives of a high-affinity sigma ligand, starting from N-methyl-2-(1-pyrrolidinyl)ethylamine. These compounds are evaluated for their capacity to label sigma 1 and sigma 2 subtypes in vitro (He et al., 1993).

  • Biological Evaluation of Sigma Ligands : This study synthesizes and tests a novel class of sigma ligands, revealing their superpotent affinity specific for the sigma receptor. The research focuses on a structure derived from high-affinity sigma receptor ligands (de Costa et al., 1992).

Pharmacological Studies

  • In Vitro and In Vivo Pharmacokinetics : The study focuses on N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine, evaluating its pharmacokinetics and potential as a radiopharmaceutical for imaging sigma receptor positive tumors (John et al., 1996).

  • Derivatives of N-(pyrimid-4-yl)ethylamine : The research synthesizes new derivatives of N-(pyrimid-4-yl)ethylamine to explore their antibacterial activity. This provides insights into potential applications in pharmacology (Sokolova et al., 1970).

  • Application in Intelligent Druggery Design : This paper explores the use of artificial neural networks in intelligent druggery design, using structural parameters and biological activities of related compounds for training the network (Ni Guo, 2001).

properties

IUPAC Name

5-bromo-N-ethyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-10-8-4-6(2)7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSOUMQRZODES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.